Cas no 50863-02-0 (N-(5-bromo-2-nitrophenyl)acetamide)

N-(5-bromo-2-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-bromo-2-nitrophenyl)acetamide
- 5-Brom-2-nitro-acetanilid;5-bromo-2-nitroacetanilide;
- DTXSID70391876
- N-{5-bromo-2-nitrophenyl}acetamide
- Acetamide, N-(5-bromo-2-nitrophenyl)-
- 50863-02-0
- SR-01000038229
- AE-848/34430041
- SR-01000038229-1
- SCHEMBL1841366
- OZYXAZLLOVTHKF-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
- InChI Key: OZYXAZLLOVTHKF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 257.96400
- Monoisotopic Mass: 257.96400Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 78.41000
- LogP: 3.48840
N-(5-bromo-2-nitrophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17083-5.0g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 5.0g |
$859.0 | 2023-02-09 | ||
Enamine | EN300-17083-10g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 10g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-17083-5g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 5g |
$859.0 | 2023-09-20 | ||
Enamine | EN300-17083-10.0g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 10.0g |
$1080.0 | 2023-02-09 | ||
Enamine | EN300-17083-2.5g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 2.5g |
$680.0 | 2023-09-20 | ||
Enamine | EN300-17083-1.0g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 1.0g |
$328.0 | 2023-02-09 | ||
Enamine | EN300-17083-1g |
N-(5-bromo-2-nitrophenyl)acetamide |
50863-02-0 | 1g |
$328.0 | 2023-09-20 |
N-(5-bromo-2-nitrophenyl)acetamide Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on N-(5-bromo-2-nitrophenyl)acetamide
N-(5-Bromo-2-Nitrophenyl)Acetamide: A Comprehensive Overview
N-(5-Bromo-2-Nitrophenyl)Acetamide, also known by its CAS number 50863-02-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a nitro group, and an acetamide moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable subject for research and application.
The molecular structure of N-(5-Bromo-2-Nitrophenyl)Acetamide consists of a benzene ring substituted with bromine at the 5-position and a nitro group at the 2-position. The acetamide group is attached to the benzene ring via an amide bond. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, leading to interesting electronic properties. Recent studies have explored the impact of these substituents on the compound's reactivity and stability, shedding light on its potential applications in various chemical reactions.
One of the key areas of research involving N-(5-Bromo-2-Nitrophenyl)Acetamide is its role in organic synthesis. The bromine atom at the 5-position makes it an excellent substrate for nucleophilic aromatic substitution reactions. Researchers have demonstrated that this compound can undergo substitution reactions under specific conditions, leading to the formation of novel aromatic compounds. These findings have implications for drug discovery and materials development, where precise control over molecular structure is crucial.
In addition to its synthetic applications, N-(5-Bromo-2-Nitrophenyl)Acetamide has been studied for its potential in catalysis. The nitro group at the 2-position acts as an electron-withdrawing group, which can enhance the acidity of certain protons in the molecule. This property has been leveraged in catalytic cycles, where the compound serves as a catalyst for various organic transformations. Recent advancements in this area have focused on optimizing reaction conditions to maximize catalytic efficiency.
The electronic properties of N-(5-Bromo-2-Nitrophenyl)Acetamide also make it a promising candidate for use in electronic materials. The combination of bromine and nitro groups introduces significant electron deficiency into the aromatic ring, which can be advantageous in applications such as organic semiconductors or photovoltaic materials. Preliminary studies have shown that thin films prepared from this compound exhibit desirable electronic characteristics, paving the way for further exploration in this domain.
From a toxicological perspective, N-(5-Bromo-2-Nitrophenyl)Acetamide has been subjected to rigorous safety assessments. Recent research has focused on understanding its potential toxicity to human cells and its biodegradation pathways in environmental systems. These studies aim to ensure that any future applications of this compound are conducted safely and responsibly.
In conclusion, N-(5-Bromo-2-Nitrophenyl)Acetamide (CAS No 50863-02-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and practical development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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